5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the fusion with the pyrimidine ring, and the introduction of the benzylidene and methoxyphenoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring may be employed to ensure consistent quality and performance.
Chemical Reactions Analysis
Types of Reactions
5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The functional groups present in the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and optimize its use in different applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one include other thiadiazolo[3,2-a]pyrimidines with different substituents. Examples include:
- 5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20N4O4S |
---|---|
Molecular Weight |
436.5g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H20N4O4S/c1-14-25-26-20(23)17(21(27)24-22(26)31-14)13-15-7-9-16(10-8-15)29-11-12-30-19-6-4-3-5-18(19)28-2/h3-10,13,23H,11-12H2,1-2H3/b17-13-,23-20? |
InChI Key |
TVADRGJZOLIJCE-HVZAKDRGSA-N |
SMILES |
CC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4OC)C(=O)N=C2S1 |
Isomeric SMILES |
CC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC=C4OC)/C(=O)N=C2S1 |
Canonical SMILES |
CC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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